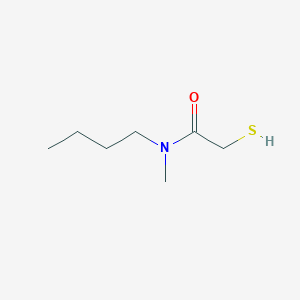

N-butyl-N-methyl-2-sulfanylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-methyl-2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-3-4-5-8(2)7(9)6-10/h10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOMONBTNYBHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Butyl N Methyl 2 Sulfanylacetamide

Established Synthetic Routes for the N-butyl-N-methyl-2-sulfanylacetamide Core Structure

The core structure of this compound can be assembled through several established synthetic routes, primarily involving the formation of an amide bond between a carboxylic acid derivative and a secondary amine. A common and well-established method is the acylation of N-butyl-N-methylamine with a derivative of 2-sulfanylacetic acid.

One of the most traditional and widely used methods for amide bond formation is the reaction of an amine with an acyl chloride. ucl.ac.uk In the context of this compound, this would involve the reaction of N-butyl-N-methylamine with 2-sulfanylacetyl chloride. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the secondary amine, leading to the formation of the desired amide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another established route involves the use of coupling reagents to facilitate the reaction between 2-sulfanylacetic acid and N-butyl-N-methylamine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1,1'-carbonyldiimidazole (CDI) are commonly employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. ucl.ac.uk

The general scheme for these established synthetic routes can be summarized as follows:

Acyl Chloride Route: 2-Sulfanylacetyl chloride + N-butyl-N-methylamine → this compound + HCl

Coupling Reagent Route: 2-Sulfanylacetic acid + N-butyl-N-methylamine + Coupling Reagent → this compound + Byproducts

A study on the synthesis of N-butyl-N-methyl-11-bromoundecanamide utilized an acyl chloride intermediate, which was then reacted with N-butyl-N-methylamine, demonstrating the feasibility of this approach for preparing N-butyl-N-methyl substituted amides. researchgate.net

| Route | Reactants | Reagents/Conditions | Advantages | Disadvantages |

| Acyl Chloride | 2-Sulfanylacetyl chloride, N-butyl-N-methylamine | Base (e.g., triethylamine), Aprotic solvent | High reactivity, generally good yields | Acyl chloride can be moisture-sensitive |

| Coupling Reagents | 2-Sulfanylacetic acid, N-butyl-N-methylamine | EDC, DCC, HATU, etc. | Milder conditions than acyl chlorides | Stoichiometric amounts of coupling reagents lead to waste |

Novel Synthetic Strategies and Methodological Advancements for Sulfanylacetamide Scaffolds

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods for amide bond formation, which can be applied to the synthesis of sulfanylacetamide scaffolds. These novel strategies often involve catalytic approaches to avoid the use of stoichiometric activating reagents. ucl.ac.uk

One promising area is the direct amidation of carboxylic acids with amines, catalyzed by various metal and non-metal catalysts. For instance, boronic acid catalysts have been shown to facilitate the direct and waste-free amidation of carboxylic acids at room temperature. sigmaaldrich.com This approach offers a greener alternative to traditional methods by avoiding the pre-activation of the carboxylic acid and generating water as the only byproduct.

Biocatalytic methods, employing enzymes to catalyze amide bond formation, are also gaining traction. rsc.org These enzymatic reactions can be performed in aqueous media under mild conditions, offering high selectivity and reducing the environmental impact. rsc.org

Furthermore, oxidative amidation reactions provide another modern route. In this approach, an alcohol or an aldehyde can be coupled with an amine in the presence of an oxidizing agent and a catalyst to form the amide bond directly. ucl.ac.uk

| Strategy | Description | Key Features |

| Catalytic Direct Amidation | Direct reaction of a carboxylic acid and an amine using a catalyst (e.g., boronic acid, transition metals). | Atom-economical, reduced waste. sigmaaldrich.com |

| Biocatalysis | Use of enzymes to catalyze amide bond formation. | Mild reaction conditions, high selectivity, environmentally friendly. rsc.org |

| Oxidative Amidation | Formation of an amide from an alcohol/aldehyde and an amine via an oxidative process. | Bypasses the carboxylic acid intermediate. ucl.ac.uk |

Derivatization Approaches and Analog Synthesis for this compound

The derivatization of this compound can be approached by modifying its key functional groups: the thiol group, the amide nitrogen, or the butyl and methyl substituents.

Modification of the thiol group (-SH) is a common strategy. It can undergo S-alkylation, S-acylation, or oxidation to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. These transformations allow for the introduction of a wide variety of functional groups, potentially altering the compound's chemical and physical properties.

The amide nitrogen, being tertiary, is generally unreactive. However, the adjacent carbonyl group can be reduced to a methylene group, converting the amide into a tertiary amine.

Analog synthesis can be achieved by varying the substituents on the nitrogen atom. Instead of a butyl and a methyl group, other alkyl or aryl groups can be introduced by starting with the corresponding secondary amine in the initial synthesis. Similarly, the acetyl group can be replaced by other acyl groups to generate a library of related compounds. For example, a synthetic method for N-alkyl-1,3-dihydro-2,1-benzisoxazoles involves the base-mediated alkylation of a precursor, showcasing a strategy for introducing various alkyl groups. nih.gov

| Functional Group | Derivatization Reaction | Potential Products |

| Thiol (-SH) | S-Alkylation, S-Acylation, Oxidation | Thioethers, Thioesters, Disulfides, Sulfonic acids |

| Amide (C=O) | Reduction | Tertiary amines |

| N-substituents | Varying the starting amine | Analogs with different alkyl/aryl groups |

Green Chemistry Principles Applied to the Synthesis of Sulfanylacetamide Derivatives

The principles of green chemistry are increasingly being applied to amide synthesis to reduce the environmental impact of chemical processes. ucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for improvement. sigmaaldrich.com

Key green chemistry principles relevant to the synthesis of sulfanylacetamide derivatives include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Catalytic direct amidation is a prime example of an atom-economical approach. acs.org

Use of Safer Solvents and Auxiliaries: Traditional amide syntheses often use hazardous solvents like DMF and CH2Cl2. ucl.ac.uk Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or even solvent-free conditions. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can, in principle, be recycled. sigmaaldrich.com

Use of Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of starting materials derived from renewable resources is a key aspect of green chemistry. For instance, some green solvents are produced from renewable materials. mdpi.com

A solvent-free method for amide synthesis from a carboxylic acid and urea using boric acid as a catalyst has been reported, highlighting a practical application of green chemistry principles. researchgate.net

| Green Chemistry Principle | Application in Sulfanylacetamide Synthesis |

| Atom Economy | Employing catalytic direct amidation to minimize byproducts. acs.org |

| Safer Solvents | Replacing hazardous solvents with greener alternatives or using solvent-free conditions. researchgate.net |

| Catalysis | Using catalysts instead of stoichiometric coupling reagents to reduce waste. sigmaaldrich.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

Reaction Kinetics and Mechanistic Insights in the Synthesis of this compound

The kinetics of amide bond formation can be influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the temperature. For the synthesis of this compound via the reaction of an acyl chloride with N-butyl-N-methylamine, the reaction is typically fast due to the high electrophilicity of the acyl chloride.

When using coupling reagents, the reaction mechanism involves the initial activation of the carboxylic acid to form a more reactive intermediate, which is then attacked by the amine. The rate-determining step can vary depending on the specific coupling reagent and reaction conditions.

Mechanistic studies of amide formation often focus on the transition states and intermediates involved. Computational studies can provide valuable insights into the reaction pathways and the role of catalysts. For example, computational studies on enamine formation have highlighted the importance of catalyst flexibility and the presence of alternative reaction pathways. researchgate.net

In the context of direct amidation, the mechanism often involves the activation of the carboxylic acid by the catalyst, followed by nucleophilic attack of the amine. Understanding the reaction kinetics and mechanism is crucial for optimizing reaction conditions to achieve high yields and selectivity. For instance, kinetic modeling of butyl lactate synthesis has been used to develop a mathematical model for the reactor unit. mdpi.com A study on the esterification of n-butanol with acrylic acid evaluated different reaction rate expressions and determined a kinetic model to describe the experimental results. researchgate.net

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental findings for the specific chemical compound "this compound" are not publicly available. While this compound is listed by some chemical suppliers, the in-depth nuclear magnetic resonance (NMR) and vibrational spectroscopy data required to fulfill the detailed outline of the requested article could not be located in published scientific literature or spectral databases.

The requested article structure, focusing on advanced spectroscopic and crystallographic investigations, necessitates access to primary research data that includes:

1H NMR data: Chemical shifts, multiplicities, and coupling constants.

13C NMR data: Chemical shifts for all carbon atoms.

2D NMR data: Correlations from spectra such as COSY and HSQC.

FTIR data: Characteristic absorption bands and their assignments.

Raman data: Corresponding vibrational modes.

Without this foundational data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure and content requirements. General spectroscopic characteristics of related functional groups can be inferred, but a detailed analysis of "this compound" itself cannot be provided.

Therefore, the article focusing on the advanced spectroscopic and crystallographic investigations of this compound cannot be generated at this time due to the absence of the necessary experimental data in the public domain.

Advanced Spectroscopic and Crystallographic Investigations of N Butyl N Methyl 2 Sulfanylacetamide

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information can be used to elucidate the elemental composition and structure of a compound.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) involves bombarding a sample with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For N-butyl-N-methyl-2-sulfanylacetamide, the molecular ion peak [M]•+ would be expected at an m/z corresponding to its molecular weight.

The fragmentation of this compound is predicted to proceed through several key pathways, primarily involving cleavage of the amide bond and fragmentation of the alkyl chains. Alpha-cleavage adjacent to the nitrogen and sulfur atoms is a common fragmentation pathway for such compounds. orgchemboulder.com The cleavage of the N-CO bond is a typical fragmentation pattern observed in amides. nih.govrsc.org

A plausible fragmentation pattern for this compound is detailed in the table below.

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 161 | [C7H15NOS]•+ | Molecular Ion |

| 118 | [C5H12NS]•+ | Loss of the acetyl group (•COCH3) |

| 104 | [C4H10NS]•+ | Loss of the butyl group (•C4H9) |

| 88 | [C3H6NO]•+ | McLafferty rearrangement with loss of propene |

| 72 | [C3H6NS]•+ | Cleavage of the N-butyl bond |

| 57 | [C4H9]•+ | Butyl cation |

| 43 | [CH3CO]•+ | Acetyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a compound. For this compound, HRMS would be used to distinguish its exact mass from other compounds with the same nominal mass.

The theoretical exact mass of this compound (C7H15NOS) can be calculated using the most abundant isotopes of its constituent elements.

| Element | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon (¹²C) | 12.000000 | 7 | 84.000000 |

| Hydrogen (¹H) | 1.007825 | 15 | 15.117375 |

| Nitrogen (¹⁴N) | 14.003074 | 1 | 14.003074 |

| Oxygen (¹⁶O) | 15.994915 | 1 | 15.994915 |

| Sulfur (³²S) | 31.972071 | 1 | 31.972071 |

| Total | 161.087435 |

An experimentally determined HRMS value close to this theoretical mass would confirm the elemental composition of this compound.

X-ray Diffraction Analysis of Solid-State Structures

X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This provides invaluable information about molecular conformation and intermolecular interactions that govern the crystal packing.

Crystal Structure Determination and Molecular Conformation

While a specific crystal structure for this compound is not publicly available, we can predict its likely crystallographic parameters based on similar small organic molecules. It is anticipated to crystallize in a common space group for organic compounds, such as P2₁/c.

The molecular conformation will be influenced by the steric hindrance of the butyl and methyl groups attached to the nitrogen atom. The amide bond is expected to be largely planar due to resonance, but some pyramidalization at the nitrogen atom may occur. chemrxiv.org The butyl chain will likely adopt a staggered conformation to minimize steric strain.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-8 |

| c (Å) | ~15-20 |

| β (°) | ~95-105 |

| V (ų) | ~1000-1500 |

| Z | 4 |

Analysis of Intermolecular Interactions via X-ray Crystallography

The crystal packing of this compound will be dictated by a variety of intermolecular interactions. Given the presence of a carbonyl group and a sulfanyl (B85325) group, hydrogen bonding is a possibility if any protic solvent is present in the crystal lattice or if there are any acidic protons. However, in an unsolvated structure, the primary interactions would be van der Waals forces and potentially weak C-H···O and C-H···S hydrogen bonds. The packing will likely be influenced by the need to efficiently arrange the flexible butyl chains.

Hirshfeld Surface Analysis for Crystal Packing Investigations

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. researchgate.netnih.goveurjchem.com The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.

For this compound, the Hirshfeld surface analysis is expected to reveal the dominance of H···H contacts due to the abundance of hydrogen atoms in the alkyl chains. Other significant interactions would likely include H···O/O···H and H···S/S···H contacts, corresponding to the weak hydrogen bonds mentioned earlier. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

| Interaction Type | Predicted Percentage Contribution |

| H···H | ~50-60% |

| H···O/O···H | ~15-25% |

| H···S/S···H | ~10-15% |

| C···H/H···C | ~5-10% |

| Other | <5% |

This analysis would provide a detailed picture of the forces governing the crystal packing of this compound.

Computational Chemistry and Theoretical Modeling Studies of N Butyl N Methyl 2 Sulfanylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of N-butyl-N-methyl-2-sulfanylacetamide. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govresearchgate.net It is based on the principle that the total energy of a system is a functional of its electron density. DFT methods are known for providing a good balance between computational cost and accuracy, making them suitable for studying medium-sized molecules like this compound.

In the study of thioacetamide (B46855) derivatives, DFT has been employed to investigate the relationship between surface electrostatic potential, chemical reactivity, and electrophilicity. nih.gov For this compound, DFT calculations could be used to predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | -0.05 | -1.36 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties.

For molecules similar in structure to this compound, such as N-methylacetamide, ab initio methods have been used to study their properties in different environments. nih.govnih.gov For this compound, ab initio calculations could be employed to determine its optimized molecular geometry, vibrational frequencies (which can be compared with experimental infrared and Raman spectra), and thermochemical properties like enthalpy of formation and Gibbs free energy. These calculations are computationally more demanding than DFT but can offer a higher level of accuracy.

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to represent the electronic wave function of a molecule. The quality of the basis set directly impacts the accuracy of the calculated properties. mit.edu

Commonly used basis sets include Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). For molecules containing sulfur, it is often necessary to include polarization and diffuse functions in the basis set to accurately describe the electronic distribution around the sulfur atom. researchgate.net The selection of an appropriate basis set involves a trade-off between desired accuracy and computational cost. mit.edu For this compound, a basis set like 6-311++G(d,p) would likely provide a good balance for obtaining reliable results.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is crucial for its chemical and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies.

Due to the presence of several single bonds, this compound can exist in multiple conformations. The rotation around the C-N amide bond, for instance, can lead to cis and trans isomers. nih.gov Additionally, the butyl chain can adopt various spatial arrangements. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating different bonds to identify the low-energy conformers. researchgate.net For each stable conformer, the optimized geometry, including bond lengths, bond angles, and dihedral angles, can be calculated.

Table 2: Hypothetical Geometric Parameters for a Stable Conformer of this compound

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| C-N Bond Length | 1.35 Å |

| C-S Bond Length | 1.82 Å |

| C-N-C Bond Angle | 118° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for such a molecule.

Theoretical Approaches to Electronic Structure and Properties

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Theoretical methods provide insights into the distribution of electrons within this compound.

The molecular orbitals (MOs), particularly the HOMO and LUMO, are of significant interest. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The spatial distribution of these orbitals can indicate the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, respectively. For thioamides, the electronic structure is influenced by the delocalization of the nitrogen lone pair electrons into the C=S or C=O bond.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the bonding and electronic interactions within a molecule in terms of a localized Lewis-like structure. materialsciencejournal.orgwisc.edu NBO analysis can provide a detailed picture of charge distribution, hybridization, and intramolecular interactions.

For this compound, NBO analysis could be used to quantify the delocalization of electron density from donor orbitals (lone pairs, bonding orbitals) to acceptor orbitals (antibonding orbitals). niscpr.res.in This delocalization, often referred to as hyperconjugation, contributes to the stability of the molecule. The second-order perturbation theory analysis within the NBO framework can estimate the stabilization energy associated with these donor-acceptor interactions. For example, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the C=O or C-S bond would be of particular interest.

Table 3: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π*(C=O) | 50.5 |

| LP (S) | σ*(C-N) | 5.2 |

Note: The values in this table are hypothetical and illustrate the type of information obtained from an NBO analysis.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve simulating its interaction with a specific biological target, such as a protein or enzyme, to predict its binding affinity and mode.

Hypothetical Docking Study Workflow:

A typical molecular docking study for this compound would involve the following steps:

Target Selection and Preparation: A biologically relevant protein target would be identified. The three-dimensional structure of this protein would be obtained from a repository like the Protein Data Bank (PDB). The protein structure would then be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation: A 3D model of this compound would be generated and its geometry optimized to find the most stable conformation.

Docking Simulation: Using software such as AutoDock or Glide, the ligand (this compound) would be placed in the binding site of the protein. The program would then explore various possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose.

Analysis of Results: The results would be analyzed to identify the most likely binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be visualized and examined.

Illustrative Data from a Hypothetical Docking Study:

The following interactive table presents hypothetical docking results of this compound against a putative protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Kinase A | -7.5 | LYS72 | Hydrogen Bond |

| LEU128 | Hydrophobic | ||

| VAL25 | van der Waals | ||

| Hypothetical Protease B | -6.8 | ASP189 | Hydrogen Bond |

| GLY216 | Hydrogen Bond | ||

| TRP215 | Hydrophobic |

This data is purely illustrative and not based on actual experimental results.

Pharmacophore Modeling and Design for this compound Analogues

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would define the key chemical features required for its interaction with a biological target.

Potential Pharmacophore Model Development:

Feature Identification: The key chemical features of this compound would be identified. These could include hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative ionizable groups.

Model Generation: Based on the structure of this compound and its hypothetical binding mode from docking studies, a 3D pharmacophore model would be generated. This model would consist of a set of features with specific geometric constraints (distances and angles between them).

Virtual Screening: This pharmacophore model could then be used to screen large databases of chemical compounds to identify other molecules that possess the same essential features and are therefore likely to have similar biological activity.

Analogue Design: The pharmacophore model would also guide the rational design of new analogues of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. By understanding the key features for activity, medicinal chemists can make targeted modifications to the parent structure.

Hypothetical Pharmacophore Features for this compound:

This interactive table outlines the potential pharmacophoric features that could be derived from the structure of this compound.

| Pharmacophore Feature | Description | Potential Location on Compound |

| Hydrogen Bond Acceptor | The oxygen atom of the acetamide (B32628) group. | Carbonyl oxygen |

| Hydrogen Bond Donor | The hydrogen atom of the sulfanyl (B85325) group. | Sulfanyl hydrogen |

| Hydrophobic Region | The n-butyl group. | Butyl chain |

| Hydrophobic Region | The N-methyl group. | Methyl group |

This table represents a hypothetical analysis of the molecule's potential pharmacophoric features.

Structure Activity Relationship Sar and Mechanistic Pathways of N Butyl N Methyl 2 Sulfanylacetamide

Elucidation of Key Structural Features for Biological Activity in Sulfanylacetamide Scaffolds

The biological activity of the sulfanylacetamide scaffold is intrinsically linked to several key structural features. The presence of the sulfanyl (B85325) (-SH) group is paramount, as it can act as a nucleophile, a metal chelator, or a hydrogen bond donor, enabling interaction with various biological targets. For instance, in the context of metalloenzyme inhibition, the thiol group is known to coordinate with the zinc ion in the active site of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).

The acetamide (B32628) backbone serves as a crucial scaffold, positioning the sulfanyl group and the N-substituents in a specific spatial orientation for optimal target engagement. The carbonyl oxygen of the acetamide can act as a hydrogen bond acceptor, further stabilizing the compound within the binding pocket of a target protein. The distance and geometric relationship between the sulfanyl group and the amide moiety are critical determinants of biological activity.

Impact of Substituent Modifications on Bioactivity Profiles of N-butyl-N-methyl-2-sulfanylacetamide Analogues

While specific SAR data for this compound is limited, the effects of modifying the N-substituents can be extrapolated from studies on related N,N-dialkyl acetamide derivatives. The nature of the alkyl groups on the nitrogen atom significantly influences the compound's lipophilicity, steric profile, and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic properties.

The following table illustrates hypothetical bioactivity profiles based on modifications of the N-alkyl substituents in a generic sulfanylacetamide scaffold, drawing parallels from known SAR trends in related compound classes.

| Compound Analog | N-Substituent 1 | N-Substituent 2 | Predicted Lipophilicity (LogP) | Hypothetical Bioactivity Profile |

| 1 | Methyl | Butyl | High | Potential for good cell permeability. |

| 2 | Methyl | Ethyl | Moderate | May exhibit improved aqueous solubility. |

| 3 | Methyl | Cyclohexyl | Very High | Increased steric bulk may enhance selectivity for specific targets. |

| 4 | Hydrogen | Butyl | Moderate-High | Presence of N-H may allow for additional hydrogen bonding interactions. |

| 5 | Benzyl | Methyl | High | Aromatic ring could introduce pi-stacking interactions. |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, not on direct experimental results for this compound analogs.

Investigation of Intramolecular and Intermolecular Interactions Governing Molecular Activity

The molecular activity of this compound and its analogs is governed by a complex interplay of intramolecular and intermolecular forces. Intramolecularly, the conformation of the molecule is influenced by the rotational barriers around the C-N amide bond and the C-S bond. The preferred conformation will dictate the three-dimensional shape of the molecule and the presentation of its key interacting groups.

Mechanistic Studies of Molecular Action at the Target Level for Sulfanylacetamides

The precise mechanism of action for this compound would depend on its specific biological target. However, based on the known activities of the broader sulfanylacetamide class, several potential mechanisms can be proposed.

If the target is a metalloenzyme, the primary mechanism would likely involve the coordination of the sulfanyl group to the metal ion in the active site, leading to inhibition of the enzyme's catalytic activity. This has been a well-established mechanism for many thiol-containing enzyme inhibitors.

Further mechanistic elucidation would require detailed biochemical and biophysical studies, such as enzyme kinetics, X-ray crystallography of the compound bound to its target, and computational modeling to simulate the binding interactions at an atomic level.

Biological and Biochemical Research Applications of N Butyl N Methyl 2 Sulfanylacetamide

Exploration of Interactions with Biological Targets

The therapeutic potential of a compound is fundamentally linked to its ability to interact with specific biological targets. For N-butyl-N-methyl-2-sulfanylacetamide, research into these interactions, primarily through its structural analogues and the broader sulfanylacetamide scaffold, has focused on several key areas, including enzyme inhibition and receptor modulation. These studies are crucial in elucidating the compound's mechanism of action and its potential pharmacological applications.

Enzyme Inhibition Studies (e.g., Cholinesterases, Kinases, Reverse Transcriptase)

Enzyme inhibition represents a significant area of investigation for compounds structurally related to this compound. The core structure of this compound, featuring an acetamide (B32628) group, is a common motif in many enzyme inhibitors.

Cholinesterases: Cholinesterase inhibitors are critical in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov Research into N-arylmethylamide derivatives has identified compounds with notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives have shown potent and selective inhibition of BChE, while others act as dual inhibitors of both enzymes. researchgate.net One study highlighted a compound with an IC50 value of 0.46 µM against BuChE and 6.52 µM against AChE, indicating a mixed mode of inhibition. researchgate.net Another dual inhibitor demonstrated nearly equal potency against both enzymes, with IC50 values of 1.11 µM for AChE and 1.14 µM for BuChE. researchgate.net The interaction of these inhibitors often involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net

| Compound Derivative | Target Enzyme | IC50 Value (µM) | Inhibition Mode |

| N-arylmethylamide analog 1 | BuChE | 0.46 | Mixed |

| N-arylmethylamide analog 1 | AChE | 6.52 | - |

| N-arylmethylamide analog 2 | AChE | 1.11 | Dual Inhibitor |

| N-arylmethylamide analog 2 | BuChE | 1.14 | Dual Inhibitor |

Kinases: Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. Sulfonamide-based compounds have been explored as kinase inhibitors. nih.gov For example, a series of 6-cyclohexylmethoxy-2-arylaminopurines with a sulfonamide moiety attached to the aryl ring were synthesized and evaluated as potential inhibitors of serine-threonine kinases. One such compound, O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine, demonstrated an IC50 value of 0.21 microM against CDK2. nih.gov The positioning and substitution of the sulfonamide group were found to be critical for inhibitory activity. nih.gov

Reverse Transcriptase: Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV. nih.gov While direct studies on this compound are lacking, the broader class of sulfonamide derivatives has been extensively investigated for anti-HIV activity. nih.govresearchgate.net Several non-nucleoside reverse transcriptase inhibitors containing sulfonamide groups have been reported. nih.gov These compounds function by binding to a non-essential site on the enzyme, thereby disrupting its catalytic activity. nih.gov

Receptor Modulation Research

The ability of a compound to modulate the activity of cellular receptors is another key aspect of its pharmacological profile. Research on analogues of this compound has explored their interactions with various receptors. For instance, studies on substituted N-methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides have investigated their binding to muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov These receptors are involved in a wide range of physiological functions, and their modulation can have significant therapeutic effects. nih.gov One analogue, BM 5, has been shown to be a partial agonist at cAMP-coupled mAChR subtypes (m4) and an antagonist at PI-coupled subtypes (m1 and m3), suggesting a complex and selective mechanism of action. nih.gov

In Vitro Binding Affinity Determinations

Determining the binding affinity of a compound to its biological target is a critical step in drug discovery. This is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki). For analogues of this compound, binding affinity studies have been conducted using radioligand binding assays. For example, the binding of substituted acetamides to muscarinic receptors has been evaluated using radiolabeled antagonists like [3H]-N-methylscopolamine. nih.gov These studies provide valuable data on the structure-activity relationship and help in the optimization of lead compounds for improved potency and selectivity.

Development and Implementation of In Vitro Biochemical Assays

The evaluation of the biological activity of compounds like this compound relies on the development and implementation of robust in vitro biochemical assays. These assays are designed to measure the compound's effect on a specific biological process, such as enzyme activity or receptor binding.

For enzyme inhibition studies, spectrophotometric assays are commonly employed. For example, the inhibitory activity of compounds against cholinesterases can be determined using Ellman's method, which measures the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. The absorbance of the resulting colored product is measured over time, and the rate of reaction is used to calculate the percentage of enzyme inhibition. researchgate.net

For receptor binding assays, competitive binding experiments are often used. In these assays, the ability of a test compound to displace a radiolabeled ligand from its receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, which can then be used to calculate the binding affinity (Ki) of the compound. nih.gov

The development of these assays requires careful optimization of various parameters, including substrate concentration, enzyme concentration, and incubation time, to ensure that the results are accurate and reproducible.

Research on Antimicrobial and Antiviral Activities of Related Sulfanylacetamide Scaffolds

The sulfanylacetamide scaffold is a key structural feature of many compounds with antimicrobial and antiviral properties.

Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial drugs and continue to be an important class of therapeutic agents. indexcopernicus.com They act by competitively inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. indexcopernicus.com Research on various sulfonamide derivatives has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain N-(2-hydroxy-4-nitrophenyl)-4-methyl-benzenesulfonamide derivatives have shown strong inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov

Antiviral Activity: The sulfonamide moiety is also present in a number of antiviral drugs. nih.govresearchgate.net Sulfonamide derivatives have been reported to exhibit activity against a range of viruses, including HIV, hepatitis C virus, and influenza virus. mdpi.com Some sulfonamides act as HIV protease inhibitors, while others are non-nucleoside reverse transcriptase inhibitors. nih.govresearchgate.net Additionally, some small molecule chemokine antagonists that act as HIV entry inhibitors also contain sulfonamide functionalities. nih.gov

Investigation of Anti-inflammatory and Anticancer Potential of Structural Analogues

Structural analogues of this compound have been investigated for their potential as anti-inflammatory and anticancer agents.

Anti-inflammatory Potential: Inflammation is a complex biological response implicated in numerous diseases. Analogues of this compound have shown promising anti-inflammatory activity in preclinical studies. For example, a newly synthesized compound, 4-[(butylsulfinyl)methyl]-1,2-benzenediol, was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated microglial cells. mdpi.com This inhibition was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Another study on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid analogues demonstrated potent inhibition of COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes. nih.govmdpi.com

| Compound Analogue | Target Enzyme | IC50 Value (µM) |

| FM4 | COX-2 | 0.74 |

| FM10 | COX-2 | 0.69 |

| FM12 | COX-2 | 0.18 |

| FM2 | 5-LOX | 0.64 |

| FM4 | 5-LOX | 0.98 |

| FM7 | 5-LOX | 0.73 |

| FM8 | 5-LOX | 0.87 |

| FM12 | 5-LOX | 0.43 |

Anticancer Potential: The sulfonamide scaffold is a key feature in a number of anticancer drugs. researchgate.net These compounds can exert their anticancer effects through various mechanisms, including inhibition of carbonic anhydrase, cell cycle arrest, and induction of apoptosis. nih.gov For instance, certain cyclic sulfamide (B24259) derivatives have shown potent anticancer activity against a panel of human cancer cell lines. nih.gov One such compound was particularly effective against leukemia, colon cancer, CNS cancer, ovarian cancer, prostate cancer, and breast cancer cell lines at nanomolar concentrations. nih.gov Mechanistic studies suggested that this compound induced cellular senescence and apoptosis in non-small cell lung cancer cells. nih.gov

Preclinical Metabolic Fate Investigations (Excluding Human Metabolism)

Due to a lack of direct studies on this compound, its preclinical metabolic fate is projected based on the known biotransformation of structurally related compounds. The metabolism of this compound is anticipated to proceed through several key pathways, primarily involving oxidation of the thioamide group, as well as N-dealkylation of the butyl and methyl substituents.

The metabolic activation of thioamides, such as thioacetamide (B46855), is a well-documented process initiated by cytochrome P450 enzymes. ethz.chnih.govnih.govresearchgate.net This enzymatic action leads to the oxidation of the sulfur atom, forming an S-oxide intermediate. ethz.chnih.govnih.govresearchgate.net This is followed by further oxidation to a highly reactive S,S-dioxide. ethz.chnih.govnih.govresearchgate.net These reactive intermediates can then be converted into more stable amide or nitrile derivatives. ethz.ch

Compounds containing N-methyl amide moieties are also known to be metabolized by cytochrome P450s via N-dealkylation. researchgate.netnih.gov This process often involves the formation of an N-hydroxymethyl intermediate. researchgate.netnih.gov For some molecules, N-demethylation represents a significant metabolic route. dovepress.com

Furthermore, the N-butyl group is a likely site for oxidative metabolism. nih.govresearchgate.net This can involve hydroxylation at various positions along the butyl chain, leading to the formation of corresponding alcohol metabolites. nih.govresearchgate.net

Based on these established metabolic pathways for similar chemical structures, a proposed metabolic scheme for this compound in preclinical animal models would involve S-oxidation, N-demethylation, N-debutylation, and oxidation of the butyl chain.

Table 1: Potential Metabolites of this compound in Preclinical Models

| Metabolite | Proposed Pathway |

| N-butyl-N-methyl-2-sulfinylacetamide | S-oxidation |

| N-butyl-N-methyl-2-sulfonylacetamide | S-oxidation |

| N-butyl-2-sulfanylacetamide | N-demethylation |

| N-methyl-2-sulfanylacetamide | N-debutylation |

| (Hydroxybutyl)-N-methyl-2-sulfanylacetamide | Butyl chain oxidation |

Analytical Methodologies for Research and Characterization of N Butyl N Methyl 2 Sulfanylacetamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical characterization of N-butyl-N-methyl-2-sulfanylacetamide. The choice of technique is dictated by the compound's physicochemical properties, the complexity of the sample matrix, and the specific analytical goals, such as purity assessment, quantification in a mixture, or isolation for further characterization.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity.

Key considerations for HPLC method development include the selection of the stationary phase, mobile phase composition, and detector. A reversed-phase C18 column is often a suitable starting point due to its hydrophobicity, which would likely provide good retention for the moderately polar this compound. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution profile would be optimized to ensure adequate resolution from potential impurities. Ultraviolet (UV) detection is a common choice, and the selection of the optimal wavelength would be based on the UV spectrum of this compound.

A hypothetical HPLC method development summary is presented in Table 1.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Provides good retention for moderately polar organic molecules. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Common mobile phase for reversed-phase chromatography, providing good peak shape. |

| Elution | Gradient: 30-70% B over 10 min | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Based on the expected absorbance of the amide and thioether chromophores. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster separations, higher resolution, and increased sensitivity. Optimization of a UPLC method for this compound would focus on leveraging these advantages.

The principles of method development are similar to HPLC, but the operational parameters are adjusted to the capabilities of the UPLC system. The shorter analysis times offered by UPLC can significantly increase sample throughput in a research or quality control environment.

An example of optimized UPLC parameters is shown in Table 2.

Table 2: Hypothetical Optimized UPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | C18, 1.7 µm, 2.1 x 50 mm | Smaller particle size for higher efficiency and resolution. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Similar to HPLC but with potentially higher purity solvents. |

| Elution | Gradient: 40-80% B over 3 min | Faster gradient to leverage the speed of UPLC. |

| Flow Rate | 0.5 mL/min | Optimized for the smaller column diameter. |

| Column Temperature | 40 °C | Higher temperature can reduce viscosity and improve peak shape. |

| Detection | UV at 210 nm | Same principle as HPLC, but with faster data acquisition rates. |

| Injection Volume | 2 µL | Smaller volume due to the smaller column dimensions. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its volatility would need to be assessed to determine the suitability of GC. If the compound is sufficiently volatile and thermally stable, GC can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).

For GC analysis, the selection of an appropriate stationary phase is critical. A mid-polarity phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, might be suitable for this compound. The temperature program of the GC oven would be optimized to ensure good separation of the analyte from any impurities.

A summary of potential GC parameters is provided in Table 3.

Table 3: Potential Gas Chromatography Method Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | 5% Phenyl-methylpolysiloxane | A versatile, mid-polarity phase suitable for a wide range of compounds. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution GC. |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC. |

| Inlet Temperature | 250 °C | To ensure rapid and complete volatilization of the sample. |

| Oven Program | 100 °C (1 min), then 10 °C/min to 250 °C | A typical temperature ramp to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantification, MS for identification and sensitive quantification. |

Sample Preparation and Handling for Analytical Studies

The goal of sample preparation is to extract this compound from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument. The choice of sample preparation technique depends on the nature of the sample matrix (e.g., biological fluid, reaction mixture, environmental sample).

Common sample preparation techniques that could be applicable include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquids. For this compound, this could involve extraction from an aqueous sample into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. A reversed-phase sorbent (e.g., C18) could be used to extract the compound from an aqueous matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular method for the extraction of analytes from complex matrices, involving an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

Proper handling and storage of samples are crucial to prevent degradation of this compound. Due to the presence of a sulfanyl (B85325) group, the compound may be susceptible to oxidation. Therefore, storage in airtight containers, at low temperatures, and under an inert atmosphere (e.g., nitrogen or argon) may be necessary to ensure sample integrity.

Greenness Assessment of Analytical Protocols for this compound

In recent years, there has been a growing emphasis on developing analytical methods that are more environmentally friendly, a concept known as Green Analytical Chemistry (GAC). mdpi.comnih.gov The greenness of an analytical method can be assessed using various metrics, such as the Analytical Eco-Scale, the Green Analytical Procedure Index (GAPI), and the AGREE (Analytical GREEnness) tool. researchgate.netnih.gov

The principles of GAC that can be applied to the analysis of this compound include:

Minimization of solvent consumption: This can be achieved by using smaller dimension columns (as in UPLC), reducing analysis time, and employing solvent-free sample preparation techniques.

Use of less hazardous solvents: Replacing toxic solvents like acetonitrile and methanol with greener alternatives such as ethanol (B145695) or water, where feasible, is a key goal. researchgate.netnih.gov

Reduction of energy consumption: Faster analytical methods, like UPLC and fast GC, consume less energy per sample.

Automation: Automating the analytical workflow can reduce waste and improve operator safety.

A comparative greenness assessment of the hypothetical HPLC and UPLC methods is presented in Table 4, using a simplified scoring system.

Table 4: Illustrative Greenness Assessment of Analytical Methods for this compound

| Parameter | HPLC Method | UPLC Method | Greenness Improvement |

|---|---|---|---|

| Solvent Consumption per Run | ~10 mL | ~1.5 mL | Significant reduction |

| Analysis Time | 10 min | 3 min | Increased throughput, less energy |

| Hazardous Solvents | Acetonitrile | Acetonitrile | No change in solvent type, but volume is reduced |

| Waste Generation | High | Low | Reduced environmental impact |

By considering these greenness principles during method development and optimization, the environmental footprint of the analytical procedures for this compound can be significantly minimized.

Environmental Dynamics and Degradation Research of N Butyl N Methyl 2 Sulfanylacetamide

Environmental Fate Pathways and Distribution Modeling

The environmental distribution of N-butyl-N-methyl-2-sulfanylacetamide is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and biota. While experimental data for this specific compound are unavailable, its structural features—a secondary amide, a butyl group, a methyl group, and a sulfanylacetamide moiety—allow for estimations of its likely behavior.

The compound's moderate water solubility, predicted by the presence of the polar amide group, suggests it may be found in the aqueous phase. However, the nonpolar n-butyl group will also contribute to a degree of hydrophobicity, leading to potential partitioning to organic matter in soil and sediment.

To model its environmental fate, key physicochemical parameters can be estimated. These estimations are crucial for predicting the compound's mobility and persistence in various environmental compartments.

| Property | Estimated Value | Implication for Environmental Distribution |

|---|---|---|

| Molecular Weight | 161.27 g/mol | Low volatility. |

| Water Solubility | Moderately soluble | Potential for distribution in aquatic systems. |

| Octanol-Water Partition Coefficient (Log Kow) | ~1.5 - 2.5 | Moderate potential for sorption to organic matter and bioaccumulation. |

| Soil Organic Carbon-Water Partitioning Coefficient (Log Koc) | ~2.0 - 3.0 | Moderate mobility in soil; potential for leaching is dependent on soil organic matter content. researchgate.netchemsafetypro.com |

| Henry's Law Constant | Low | Limited volatilization from water and moist soil surfaces. henrys-law.org |

| Vapor Pressure | Low | Predominantly non-volatile under normal environmental conditions. |

Based on these estimated properties, this compound is expected to predominantly reside in the terrestrial and aquatic compartments. Its low vapor pressure and Henry's Law constant suggest that atmospheric transport is not a significant environmental fate pathway. henrys-law.org In aquatic systems, it will be dissolved in the water column and may adsorb to suspended solids and sediments. In terrestrial environments, its mobility will be influenced by the organic carbon content of the soil, with higher organic matter leading to greater adsorption and reduced leaching potential. researchgate.netchemsafetypro.com

Biodegradation Studies

The biodegradation of this compound is a critical pathway for its removal from the environment. While no specific studies on this compound exist, research on analogous thioacetamide (B46855) and N-alkyl amide compounds provides insights into its potential biodegradability.

Thioamides can be utilized by certain microorganisms as a source of carbon and nitrogen. For example, bacteria such as Ralstonia pickettii have been shown to degrade thioacetamide. ethz.ch The degradation mechanism often involves an initial oxygenase-mediated attack on the sulfur atom, leading to the formation of a thioamide S-oxide. ethz.ch This intermediate can then undergo further transformation, potentially leading to the cleavage of the carbon-sulfur bond and the formation of the corresponding amide (N-butyl-N-methylacetamide) and inorganic sulfur species. The resulting amide would likely undergo further biodegradation.

The biodegradation pathway can be hypothesized as follows:

Initial Oxidation: An enzymatic oxidation of the sulfanyl (B85325) group to a sulfoxide.

Amide Formation: Subsequent cleavage of the C-S bond to yield N-butyl-N-methylacetamide.

Amide Hydrolysis: The resulting amide can be hydrolyzed by amidase enzymes to form N-butyl-N-methylamine and acetate (B1210297).

Mineralization: Both N-butyl-N-methylamine and acetate are readily biodegradable and are expected to be mineralized to carbon dioxide, water, and inorganic nitrogen.

| Process | Expected Outcome | Key Enzymes/Microorganisms (based on analogs) |

|---|---|---|

| Aerobic Biodegradation | Expected to be the primary degradation pathway. | Monooxygenases, amidases; mixed microbial populations in soil and water. |

| Anaerobic Biodegradation | Likely to be slower than aerobic degradation. | Anaerobic microbial consortia in sediments and anoxic zones. |

| Primary Degradation Half-Life (t½) in Soil | Estimated to be in the range of weeks to months. | Dependent on soil type, moisture, temperature, and microbial activity. |

| Primary Degradation Half-Life (t½) in Water | Estimated to be in the range of weeks. | Dependent on microbial populations, temperature, and nutrient availability. |

Hydrolysis and Other Abiotic Degradation Processes

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The amide bond in this compound is susceptible to hydrolysis. Generally, the hydrolysis of secondary amides is a slow process under neutral environmental conditions (pH 7). The rate of hydrolysis is significantly influenced by pH, with faster rates occurring under acidic or alkaline conditions.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The expected products of hydrolysis would be N-butyl-N-methylamine and 2-sulfanylacetic acid.

Given that environmental waters are typically in the pH range of 6-9, the abiotic hydrolysis of this compound is expected to be a slow process and likely a minor degradation pathway compared to biodegradation.

| Condition | Estimated Half-Life (t½) | Products |

|---|---|---|

| Acidic (pH 4) | Months to years | N-butyl-N-methylamine and 2-sulfanylacetic acid |

| Neutral (pH 7) | Years | N-butyl-N-methylamine and 2-sulfanylacetic acid |

| Alkaline (pH 9) | Months to years | N-butyl-N-methylamine and 2-sulfanylacetic acid |

Bioaccumulation Potential in Model Organisms

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, either through direct contact with the contaminated medium or through consumption of contaminated food. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow).

The estimated Log Kow for this compound is in the range of 1.5 to 2.5. This range suggests a low to moderate potential for bioaccumulation in aquatic organisms. Compounds with a Log Kow in this range are generally not expected to significantly biomagnify in the food chain.

| Parameter | Estimated Value/Potential | Basis of Estimation |

|---|---|---|

| Log Kow | ~1.5 - 2.5 | Based on structural analogy to N-butyl-N-methyl-acetamide and other similar compounds. |

| Bioconcentration Factor (BCF) | Low to Moderate | Correlated with the estimated Log Kow. |

| Metabolism in Organisms | Expected | Amide and sulfanyl groups are susceptible to enzymatic transformation. |

| Overall Bioaccumulation Potential | Low | The combination of moderate lipophilicity and expected metabolism suggests a low potential for significant bioaccumulation. |

Academic and Industrial Research Applications of N Butyl N Methyl 2 Sulfanylacetamide

Role as a Chemical Probe in Biological Systems Research

Thioamides are known to interact with various biological targets, including enzymes and receptors. The sulfur atom in the thioamide group is a soft nucleophile and can participate in hydrogen bonding and other interactions with biological macromolecules. Hypothetically, N-butyl-N-methyl-2-sulfanylacetamide could be employed to probe the active sites of enzymes where a thioamide functionality is recognized. Its relatively simple structure would make it a useful tool for establishing baseline structure-activity relationships (SAR) in the development of more complex probes.

An illustrative research approach to characterize the potential of a simple thioamide like this compound as a chemical probe might involve screening it against a panel of enzymes, such as proteases or kinases, to identify any inhibitory activity.

Illustrative Data Table 1: Hypothetical Enzyme Inhibition Screening of this compound

| Enzyme Target | Assay Type | Concentration (µM) | % Inhibition |

| Papain | Fluorometric | 10 | 12% |

| Trypsin | Colorimetric | 10 | 8% |

| Chymotrypsin | Colorimetric | 10 | 5% |

| Kinase Panel (10 targets) | Radiometric | 10 | <5% (average) |

This table is for illustrative purposes to show potential research data and does not represent actual experimental results.

Utility as a Synthetic Intermediate for Advanced Molecules in Research Settings

The primary and most documented application of this compound in a research context is its role as a synthetic intermediate or a "building block." Its structure contains a reactive thiol (-SH) group and a tertiary amide, making it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

The thiol group is nucleophilic and can readily participate in reactions such as S-alkylation, S-acylation, and addition to electrophilic double bonds. This reactivity is often exploited in the construction of sulfur-containing heterocycles, which are prevalent in many biologically active compounds. For instance, N-substituted thioacetamides can be used in the synthesis of thiazoles, thiadiazoles, and other related ring systems. These heterocyclic cores are scaffolds for a wide range of pharmaceuticals, including antimicrobial and anticancer agents.

The N-butyl and N-methyl substituents on the amide nitrogen influence the solubility and reactivity of the molecule. In a synthetic route, these groups might be chosen to fine-tune the physical properties of intermediates or to sterically direct the outcome of a reaction. Chemical suppliers often categorize this compound as a building block for organic synthesis, underscoring its utility in constructing more elaborate molecular architectures for research purposes.

Illustrative Data Table 2: Examples of Heterocyclic Scaffolds Synthesized from Thioamide Intermediates

| Heterocyclic Scaffold | Synthetic Reaction Type | Potential Biological Activity |

| Thiazole | Hantzsch Thiazole Synthesis | Antifungal, Anti-inflammatory |

| 1,3,4-Thiadiazole | Cyclization with Hydrazides | Antimicrobial, Anticancer |

| Benzothiazole | Condensation with o-aminothiophenols | Antitumor, Antiviral |

This table illustrates the types of biologically relevant molecules that can be synthesized from thioamide precursors and does not represent specific synthesis yields using this compound.

Contribution to Lead Optimization Strategies in Drug Discovery Research

In the field of drug discovery, lead optimization is the process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. While this compound itself is not a lead compound, its structural motifs are relevant to lead optimization strategies.

The thioamide group is considered a bioisostere of the amide bond. Replacing an amide with a thioamide in a lead compound can have significant effects on its biological activity and properties. Thioamides are generally more resistant to enzymatic hydrolysis by proteases, which can improve the metabolic stability and bioavailability of a drug candidate. The different electronic and steric properties of the thioamide group compared to an amide can also lead to altered binding interactions with the target protein, potentially enhancing potency or selectivity.

Therefore, fragments like this compound can serve as important tools for medicinal chemists during lead optimization. By synthesizing analogs of a lead compound where an amide is replaced by a thioamide with various N-substituents (like n-butyl and methyl), researchers can explore the structure-activity relationships and fine-tune the molecule's properties. The appearance of "this compound" in a patent (ES2206986T3) suggests its potential inclusion in the synthesis of a proprietary molecule, likely as part of a lead optimization program. google.com

Illustrative Data Table 3: Physicochemical Property Comparison of Amide vs. Thioamide

| Property | Amide Moiety (-CONH-) | Thioamide Moiety (-CSNH-) | Implication in Lead Optimization |

| Hydrogen Bond Acceptor Strength | Strong | Weaker | Altered target binding affinity |

| Dipole Moment | Smaller | Larger | Changes in solubility and membrane permeability |

| Metabolic Stability (vs. Proteases) | Susceptible to hydrolysis | More resistant to hydrolysis | Increased in vivo half-life |

| Lipophilicity (logP) | Lower | Higher | Can affect absorption and distribution |

This table provides a generalized comparison to illustrate the strategic considerations in lead optimization and does not represent specific experimental data for this compound.

Future Research Directions and Emerging Paradigms for N Butyl N Methyl 2 Sulfanylacetamide

Identification of Unexplored Biological Targets and Pathways

A primary objective in the study of N-butyl-N-methyl-2-sulfanylacetamide is the identification of its molecular targets and the biological pathways it modulates. Currently, specific targets for this compound have not been identified. However, the presence of nitrogen and sulfur atoms in its structure suggests potential interactions with a variety of biological macromolecules. Heterocyclic compounds containing nitrogen and sulfur have been noted for their potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the management of neurological disorders. researchgate.net Future investigations could, therefore, assess the inhibitory potential of this compound against these and other enzymes.

Elucidating the mechanism of action would involve a range of modern biochemical and cell-based assays. Initial screening could employ high-throughput methods against diverse panels of receptors, enzymes, and ion channels. Subsequent target validation and pathway analysis would utilize techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and genetic approaches (e.g., CRISPR/Cas9 screening) to pinpoint specific molecular interactions and downstream cellular effects.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|

| Enzymes | The sulfanyl (B85325) and amide moieties may interact with active sites of various enzymes, such as proteases, kinases, or cholinesterases. researchgate.net | Oncology, Neurology, Infectious Disease |

| Receptors | The compound's structure could allow it to act as a ligand for G-protein coupled receptors (GPCRs) or nuclear receptors. | Various |

| Ion Channels | Small molecules can modulate the activity of ion channels, affecting cellular excitability. | Cardiology, Neurology |

| Structural Proteins | Interaction with proteins like tubulin or actin could disrupt cellular structure and division. | Oncology |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis and derivatization of this compound are crucial for creating a library of analogues for structure-activity relationship (SAR) studies. While the direct synthesis of the parent compound can likely be achieved through standard N-acylation reactions, the creation of more complex analogues necessitates advanced synthetic methodologies. researchgate.net This would typically involve the acylation of N-butyl-N-methylamine with an activated derivative of 2-sulfanylacetic acid. researchgate.net

Future synthetic endeavors should focus on modular and efficient strategies that allow for wide structural diversification. This could include:

Combinatorial Chemistry: Employing parallel synthesis techniques to rapidly generate a large library of analogues with variations in the N-alkyl groups and modifications to the sulfanylacetamide backbone.

Catalytic Methods: Developing novel catalytic systems, potentially iron-catalyzed, for more efficient and environmentally friendly amide bond formation under mild conditions. researchgate.net

Late-Stage Functionalization: Creating strategies to modify the parent compound in the final steps of a synthetic sequence, allowing for the introduction of diverse functional groups and molecular probes.

Table 2: Potential Building Blocks for Analogue Synthesis

| Component for Variation | Example Building Blocks | Synthetic Goal |

|---|---|---|

| Amine Component | Anilines, benzylamines, heterocyclic amines | Explore the impact of aromatic and heterocyclic moieties on activity. |

| Alkyl Substituents | Cyclic amines, long-chain alkyl amines | Modulate lipophilicity and steric properties. |

| Sulfanylacetamide Core | α-substituted sulfanylacetic acids, β-sulfanylpropionic acids | Investigate the importance of the thiol position and scaffold rigidity. |

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the cellular and systemic effects of this compound, the integration of multiple "omics" technologies is an emerging paradigm. mdpi.combamsjournal.com A multi-omics approach, combining transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the biological perturbations induced by the compound, revealing its mechanism of action and potential off-target effects. mdpi.comnih.gov

For instance, treating a relevant cell line or animal model with the compound and subsequently analyzing the changes can provide deep mechanistic insights. Proteomic analysis of thioacetamide-induced effects in rat livers, for example, successfully identified the downregulation of primary metabolic pathways and upregulation of proteins related to oxidative stress. nih.gov A similar strategy could be applied to this compound to construct a model of its molecular effects.

Table 3: Hypothetical Multi-Omics Workflow for this compound

| Omics Layer | Technique | Potential Insights |

|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of genes and signaling pathways whose expression is altered upon treatment. |

| Proteomics | Mass Spectrometry-based proteomics (e.g., SILAC, TMT) | Quantification of changes in protein abundance and post-translational modifications; identification of protein interaction partners. nih.gov |

| Metabolomics | LC-MS and GC-MS | Detection of changes in endogenous metabolite levels, revealing effects on metabolic pathways. |

| Data Integration | Bioinformatics tools and pathway analysis | Construction of a holistic model of the compound's mechanism of action by linking changes across different molecular layers. mdpi.com |

Predictive Modeling for Structure-Function Relationships

As a library of analogues of this compound is synthesized and tested for biological activity, computational methods can be employed to build predictive models of their structure-function relationships. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that develops mathematical models to correlate the chemical structure of compounds with their biological activity. researchgate.net

A typical QSAR workflow for this compound series would involve:

Generating a dataset of analogues with measured biological activities.

Calculating a wide range of molecular descriptors for each analogue (e.g., electronic, steric, hydrophobic, and topological properties).

Using statistical methods and machine learning algorithms to build a regression or classification model that links the descriptors to activity.

Validating the model to ensure its predictive accuracy and defining its applicability domain. nih.gov

Such models can guide the rational design of new, more potent, and selective analogues by predicting their activity before synthesis, thereby saving time and resources. researchgate.net

Table 4: Key Molecular Descriptors for QSAR Modeling of Sulfanylacetamide Analogues

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Describes the ability of the molecule to engage in electrostatic or orbital interactions. |

| Steric | Molecular volume, surface area, specific shape indices | Relates to how the molecule fits into a binding site. |

| Hydrophobic | LogP, polar surface area (PSA) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, molecular complexity | Encodes information about the branching and arrangement of atoms in the molecule. |

Advancements in Analytical Characterization Techniques for Sulfanylacetamides

Rigorous analytical characterization is fundamental to ensuring the identity, purity, and stability of this compound and its derivatives. A suite of advanced analytical techniques is required for comprehensive physicochemical characterization. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous determination of the chemical structure. Data from related N-butyl-N-methyl-amide compounds can serve as a reference for expected chemical shifts. nih.govchemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight determination and fragmentation patterns that confirm the molecular formula and structural components. nist.gov

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), are crucial for assessing the purity of the compound and for quantifying it in various matrices. pharmafocusamerica.com

Spectroscopic Methods: Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl and the S-H bond. pharmafocusamerica.com UV-Vis spectroscopy can also be used for quantification and to provide basic electronic structural information. nih.gov

The development of robust and validated analytical methods is a prerequisite for all further biological and preclinical studies.

Table 5: Summary of Analytical Techniques for Characterization

| Technique | Purpose | Information Provided |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight and Formula Determination | Precise mass-to-charge ratio, fragmentation analysis for structural confirmation. nist.gov |

| HPLC | Purity Assessment and Quantification | Separation of the main compound from impurities and degradation products. pharmafocusamerica.com |